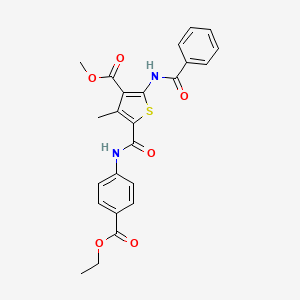
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is a complex lipid molecule that belongs to the class of phosphoinositides. These molecules are integral components of cell membranes and play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization . This compound is characterized by the presence of stearoyl and arachidonoyl fatty acid chains attached to a glycerol backbone, which is further linked to a phosphoinositol head group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol typically involves the esterification of glycerol with stearic and arachidonic acids, followed by phosphorylation of the resulting diacylglycerol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification process. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acid chains .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen under controlled conditions.
Hydrolysis: Phospholipases such as phospholipase C are commonly used to catalyze the hydrolysis reaction.
Major Products Formed:
Oxidation: Oxidized lipid species.
Hydrolysis: Diacylglycerol and inositol phosphates.
Scientific Research Applications
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol has a wide range of applications in scientific research:
Mechanism of Action
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol exerts its effects primarily through its role in cell signaling. The compound can activate protein kinase C (PKC) by serving as a diacylglycerol (DAG) analog, which binds to and activates PKC isoforms . Additionally, it can modulate the activity of transient receptor potential (TRP) channels, influencing calcium influx and various downstream signaling pathways .
Comparison with Similar Compounds
1-Stearoyl-2-arachidonoyl-sn-glycerol: Similar in structure but lacks the phosphoinositol head group.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains a phosphocholine head group instead of phosphoinositol.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine: Contains a phosphoethanolamine head group.
Uniqueness: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is unique due to its specific head group, which allows it to participate in distinct signaling pathways involving phosphoinositides. This specificity makes it a valuable tool in studying cellular processes that are regulated by phosphoinositide signaling .
Properties
Molecular Formula |
C47H83O13P |
|---|---|
Molecular Weight |
887.1 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H83O13P/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(48)57-37-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)59-41(49)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22-23,27,29,39,42-47,50-54H,3-10,12,14-16,18,20-21,24-26,28,30-38H2,1-2H3,(H,55,56)/b13-11-,19-17-,23-22-,29-27-/t39-,42?,43-,44+,45-,46-,47?/m1/s1 |
InChI Key |
CBYJKEBKBMWPMN-UHJOKZGZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)

![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)

![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)



